N-(4-Piperidinyl)isonicotinamide hydrochloride
Overview
Description
“N-(4-Piperidinyl)isonicotinamide hydrochloride” is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-Piperidinyl)isonicotinamide hydrochloride”.Molecular Structure Analysis
The molecular structure of “N-(4-Piperidinyl)isonicotinamide hydrochloride” consists of 11 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(4-Piperidinyl)isonicotinamide hydrochloride”.Physical And Chemical Properties Analysis
The molecular weight of “N-(4-Piperidinyl)isonicotinamide hydrochloride” is 241.72 g/mol1. Unfortunately, I couldn’t find more detailed physical and chemical properties.Scientific Research Applications
Structural Insights and Supramolecular Chemistry
The crystal structure of hydrochloride salts related to isonicotinamide, including those of N-(4-Piperidinyl)isonicotinamide hydrochloride, often exhibit monoclinic symmetry and are characterized by an array of hydrogen-bonding interactions. Such structures provide a basis for understanding the molecular arrangements that contribute to their stability and reactivity (Simon M. Fellows & T. Prior, 2016). Additionally, isonicotinamide derivatives have been utilized in crystal engineering, demonstrating their utility in forming predictable and stable supramolecular assemblies (A. Angeloni & A. Orpen, 2001).
Biological Activity and Pharmaceutical Applications
Research into the biological activities of N-(4-Piperidinyl)isonicotinamide hydrochloride and related compounds has shown promising results in various areas. For instance, novel Piperazinyl-Quinazoline-4-one Analogs, including N-(4-Piperidinyl)isonicotinamide derivatives, have been synthesized and evaluated for their in vitro antitubercular, antibacterial, and antifungal activities, with several compounds exhibiting significant antitubercular properties against Mycobacterium tuberculosis (K. N. Myangar et al., 2012). Another study focused on N-Substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, highlighting their antibacterial potentials, further emphasizing the role of N-(4-Piperidinyl)isonicotinamide derivatives in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Chemical Synthesis and Reactivity
The synthesis and characterization of novel compounds incorporating N-(4-Piperidinyl)isonicotinamide hydrochloride demonstrate its versatility as a precursor or component in complex molecular structures. For example, the study of nonpolymeric hydrogelators derived from N-(4-pyridyl)isonicotinamide highlights its potential in forming hydrogels, which could have implications for drug delivery systems and materials science (D. Kumar et al., 2004).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “N-(4-Piperidinyl)isonicotinamide hydrochloride”.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “N-(4-Piperidinyl)isonicotinamide hydrochloride”.
properties
IUPAC Name |
N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHZVWRMYFPKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Piperidinyl)isonicotinamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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